molecular formula C20H23Cl2N3 B2801254 N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine CAS No. 338414-79-2

N-cyclohexyl-N'-(2,4-dichlorobenzyl)-N''-phenylguanidine

Cat. No.: B2801254
CAS No.: 338414-79-2
M. Wt: 376.33
InChI Key: RTUICAUJASLKTP-UHFFFAOYSA-N
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Description

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine is a complex organic compound known for its unique chemical structure and properties It is characterized by the presence of a cyclohexyl group, a dichlorobenzyl group, and a phenylguanidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’‘-phenylguanidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of cyclohexylamine with 2,4-dichlorobenzyl chloride to form N-cyclohexyl-N’-(2,4-dichlorobenzyl)amine. This intermediate is then reacted with phenylisocyanate to yield the final product, N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst or base to facilitate the reaction.

Industrial Production Methods

Industrial production of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in the formation of new compounds with different functional groups.

Scientific Research Applications

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-N’-(2,4-dichlorobenzyl)ethanediamide
  • 2,2-Dichloro-N-cyclohexyl-N-(2,4-dichlorobenzyl)acetamide

Uniqueness

N-cyclohexyl-N’-(2,4-dichlorobenzyl)-N’'-phenylguanidine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-cyclohexyl-2-[(2,4-dichlorophenyl)methyl]-3-phenylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3/c21-16-12-11-15(19(22)13-16)14-23-20(24-17-7-3-1-4-8-17)25-18-9-5-2-6-10-18/h1,3-4,7-8,11-13,18H,2,5-6,9-10,14H2,(H2,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTUICAUJASLKTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=NCC2=C(C=C(C=C2)Cl)Cl)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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